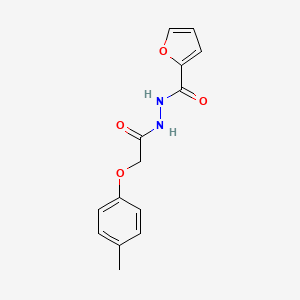

Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents used. The hydrazide group might undergo condensation reactions, and the furan ring might undergo electrophilic substitution or opening reactions . The methylphenoxy group might undergo reactions typical of ether groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Hydroxy phenyl hydrazides, including derivatives similar to N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide, have been investigated for their role as corrosion impeding agents. A study by Singh et al. (2021) demonstrates the synthesis of environmentally benign corrosion inhibitors and their protective ability against the corrosion of mild steel in acidic media, utilizing a variety of electrochemical and microscopic techniques. This research highlights the potential of such compounds in enhancing the durability and lifespan of metals in corrosive environments Singh et al., 2021.

Antimicrobial and Antioxidant Properties

The synthesis of phenothiazine derivatives, including structures akin to N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide, has shown promising antibacterial and antioxidant activities. Venkatesan et al. (2015) reported the synthesis of these compounds and their effectiveness against various bacterial strains and in vitro antioxidant activities, suggesting potential applications in pharmaceuticals and as food preservatives Venkatesan et al., 2015.

Synthesis and Catalytic Applications

Research by Hummel and Ellman (2014) on the Cobalt(III)-catalyzed synthesis of indazoles and furans through C–H bond functionalization/addition/cyclization cascades opens up new avenues for the application of N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide in the synthesis of heterocyclic compounds. This method provides a cost-effective route for assembling heterocycles, which are crucial in pharmaceuticals, agrochemicals, and materials research Hummel & Ellman, 2014.

Cancer Chemoprevention and Treatment

A review by Boone et al. (1990) discusses the identification and evaluation of compounds with chemopreventive activity in animals and humans, indicating the potential of N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide analogs in cancer chemoprevention and treatment. This comprehensive review outlines the process of screening compounds for chemopreventive properties, animal model evaluations, and human clinical trials, providing a foundation for future research in cancer treatment strategies Boone et al., 1990.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential pharmaceutical . If it has unique physical or chemical properties, it might be studied for potential applications in materials science or other fields .

Propiedades

IUPAC Name |

N'-[2-(4-methylphenoxy)acetyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDOUHGBQXFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968442 |

Source

|

| Record name | N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-22-6 |

Source

|

| Record name | N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![2,2-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B5566651.png)

![3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)

![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)

![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)

![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)